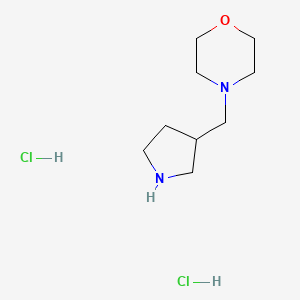
4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride
Übersicht
Beschreibung
“4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride” is a chemical compound with the CAS Number: 1220033-16-8 . It has a molecular weight of 243.18 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2O.2ClH/c1-2-10-7-9(1)8-11-3-5-12-6-4-11;;/h9-10H,1-8H2;2*1H . This code represents the structure of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular formula of C9H20Cl2N2O .Wissenschaftliche Forschungsanwendungen
1. Application in Kinase Inhibition and Drug Discovery
4-(Pyrimidin-4-yl)morpholines, a category to which 4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride belongs, are prominent pharmacophores in the inhibition of PI3K and PIKKs. This class of compounds is significant in drug discovery, especially for developing selective inhibitors of mTORC1 and mTORC2 pathways, which are critical in cancer therapeutics (Hobbs et al., 2019).
2. Structural and Spectroscopic Studies in Chemistry
In the field of chemistry, 4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride and its derivatives are used in the synthesis and characterization of complex compounds. For example, Co(III) complexes with morpholine have been synthesized and analyzed using various spectroscopic methods, contributing to the understanding of molecular structures and interactions (Amirnasr et al., 2001).
3. Development of Novel Organic Compounds
This compound plays a role in organic chemistry for developing new materials and intermediates. For instance, its derivatives have been used in the synthesis of novel organic compounds, which are vital in various applications ranging from materials science to pharmaceuticals (Knüppel et al., 2000).
4. Exploration in Pharmaceutical Chemistry
In pharmaceutical chemistry, derivatives of 4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride have been explored for synthesizing compounds with potential therapeutic properties. For example, derivatives of this compound have been studied for their role in inhibiting tumor necrosis factor alpha and nitric oxide, key factors in inflammatory and oncological diseases (Lei et al., 2017).
5. Application in Material Science
The compound and its related structures find applications in material science for the synthesis of novel materials. Studies involving reactions with secondary dialkylamines, such as pyrrolidine and morpholine, contribute to the development of new materials with specific properties and applications (Kalogirou & Koutentis, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(pyrrolidin-3-ylmethyl)morpholine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-2-10-7-9(1)8-11-3-5-12-6-4-11;;/h9-10H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALCDJCLGFDHEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CN2CCOCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394716.png)
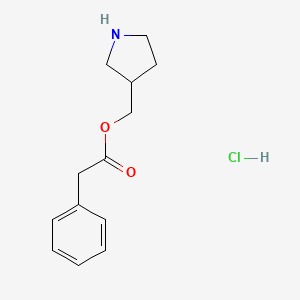
![4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394723.png)
![3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1394725.png)
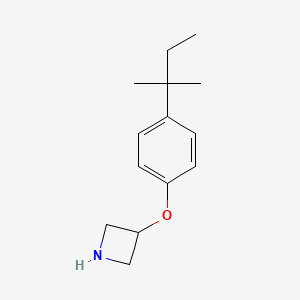
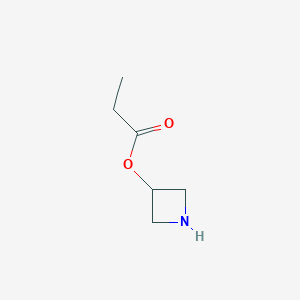
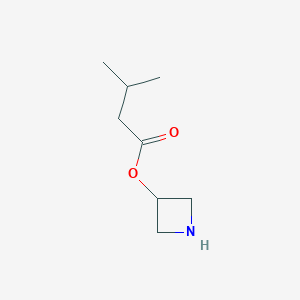



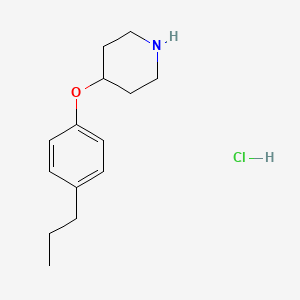
![4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394737.png)
![4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394738.png)
![4-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394739.png)